molecular formula C15H15Br2NO B13390918 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide

2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide

Cat. No.: B13390918
M. Wt: 385.09 g/mol
InChI Key: YQFFIHUWZNFRRQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 4-acetylpyridine with bromine in the presence of hydrobromic acid and glacial acetic acid. The reaction is carried out at room temperature and results in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H15Br2NO

Molecular Weight

385.09 g/mol

IUPAC Name

2-bromo-1-[2-methyl-6-(4-methylphenyl)pyridin-3-yl]ethanone;hydrobromide

InChI

InChI=1S/C15H14BrNO.BrH/c1-10-3-5-12(6-4-10)14-8-7-13(11(2)17-14)15(18)9-16;/h3-8H,9H2,1-2H3;1H

InChI Key

YQFFIHUWZNFRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)CBr)C.Br

Origin of Product

United States

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